4,4''-Bis(t-butyl)-1,1'',2,2''-tetrakis(diphenylphosphino)ferrocene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’‘-Bis(t-butyl)-1,1’‘,2,2’'-tetrakis(diphenylphosphino)ferrocene is a complex organometallic compound that features a ferrocene core with four diphenylphosphino groups and two t-butyl groups. This compound is known for its unique structural properties and its ability to act as a ligand in various catalytic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’‘-Bis(t-butyl)-1,1’‘,2,2’'-tetrakis(diphenylphosphino)ferrocene typically involves the reaction of ferrocene with diphenylphosphine and t-butyl chloride under specific conditions. The process generally requires a catalyst, such as palladium or nickel, to facilitate the formation of the phosphine-ferrocene complex. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
4,4’‘-Bis(t-butyl)-1,1’‘,2,2’'-tetrakis(diphenylphosphino)ferrocene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of iron.
Reduction: It can be reduced to form lower oxidation states.
Substitution: The diphenylphosphino groups can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield iron(III) complexes, while substitution reactions can produce a variety of ferrocene derivatives with different ligands.
Scientific Research Applications
4,4’‘-Bis(t-butyl)-1,1’‘,2,2’'-tetrakis(diphenylphosphino)ferrocene has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in catalytic processes, including hydrogenation, hydroformylation, and cross-coupling reactions.
Biology: The compound is studied for its potential use in bioinorganic chemistry, particularly in the design of metalloproteins and enzyme mimics.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent due to its unique structural properties.
Industry: It is used in the development of advanced materials, such as conductive polymers and nanomaterials, due to its electronic properties.
Mechanism of Action
The mechanism by which 4,4’‘-Bis(t-butyl)-1,1’‘,2,2’'-tetrakis(diphenylphosphino)ferrocene exerts its effects involves its ability to coordinate with metal centers and facilitate various catalytic processes. The diphenylphosphino groups act as electron donors, stabilizing the metal center and enhancing its reactivity. The t-butyl groups provide steric hindrance, which can influence the selectivity of the catalytic reactions.
Comparison with Similar Compounds
Similar Compounds
4,4’-Di-tert-butyl-2,2’-bipyridine: Another ligand with similar steric properties but different electronic characteristics.
4,4’-Di-tert-butylbiphenyl: A structurally similar compound with different functional groups.
Uniqueness
4,4’‘-Bis(t-butyl)-1,1’‘,2,2’'-tetrakis(diphenylphosphino)ferrocene is unique due to its combination of steric and electronic properties, which make it an effective ligand in a wide range of catalytic processes. Its ability to stabilize metal centers and influence reaction selectivity sets it apart from other similar compounds.
Properties
Molecular Formula |
C66H72FeP4 |
---|---|
Molecular Weight |
1045.0 g/mol |
IUPAC Name |
(4-tert-butyl-2-diphenylphosphanylcyclopentyl)-diphenylphosphane;iron |
InChI |
InChI=1S/2C33H36P2.Fe/c2*1-33(2,3)26-24-31(34(27-16-8-4-9-17-27)28-18-10-5-11-19-28)32(25-26)35(29-20-12-6-13-21-29)30-22-14-7-15-23-30;/h2*4-23,26,31-32H,24-25H2,1-3H3; |
InChI Key |
ZJXDZHFTJVHWLP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CC(C(C1)P(C2=CC=CC=C2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5.CC(C)(C)C1CC(C(C1)P(C2=CC=CC=C2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.